

2-Fluoro-ATP vs. Native ATP: A Kinetic & Mechanistic Comparison Guide

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Compound of Interest

Compound Name: 2-Fluoro-ATP

CAS No.: 1492-62-2

Cat. No.: B075282

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Executive Summary

This guide provides a technical comparison between Native ATP and its halogenated analog, **2-Fluoro-ATP** (2-FI-ATP). While native ATP is the universal energy currency, 2-FI-ATP serves as a specialized "atomic probe" in enzymology. It is primarily utilized for ^{19}F NMR structural studies and for dissecting hydrogen-bond requirements within enzyme active sites.

Key Takeaway: 2-FI-ATP is generally kinetically competent (it works as a substrate) but electronically distinct. Its fluorine substitution drastically lowers the pKa of the adenine N1 nitrogen, effectively "turning off" its ability to accept protons or strong hydrogen bonds. If your enzyme loses activity with 2-FI-ATP despite steric fit, it likely relies on a critical hydrogen bond at the N1 position.

Part 1: Chemical & Physical Specifications[1]

The structural difference is subtle—a single hydrogen atom replaced by fluorine at the C2 position of the adenine ring—but the electronic consequences are profound.

Comparative Specification Table

| Feature | Native ATP | 2-Fluoro-ATP |
|------------------------|----------------------------------|---|
| Formula | | |
| Molecular Weight | 507.18 g/mol | 525.17 g/mol |
| Adenine C2 Substituent | Hydrogen (H) | Fluorine (F) |
| Steric Radius (C2) | ~1.20 Å (Van der Waals) | ~1.47 Å (Isosteric mimic) |
| Electronic Nature | Electron-rich purine ring | Electron-deficient (due to F electronegativity) |
| N1 pKa (Basicity) | ~3.5 – 4.0 (Moderate base) | < 1.0 (Very poor base) |
| H-Bond Capability (N1) | Strong Acceptor | Weak/Null Acceptor |
| Primary Detection | UV (260 nm), ³¹ P NMR | ¹⁹ F NMR, UV (261 nm) |
| Fluorescence | Negligible | Negligible (Use 2-Aminopurine for fluorescence) |

Part 2: Mechanistic Implications in Enzymology

The "Electronic Knockout" Effect (pKa Shift)

The most critical application of 2-FI-ATP is probing the role of the N1 nitrogen in substrate recognition.

- Native ATP: The N1 atom has a lone pair that often accepts a hydrogen bond from the enzyme backbone (e.g., the "hinge region" in kinases).
- 2-FI-ATP: The highly electronegative fluorine atom at C2 pulls electron density away from the ring. This drops the pKa of N1 by >3 units. Consequently, N1 becomes a significantly poorer hydrogen bond acceptor.

Diagnostic Logic:

- If

: The enzyme does not rely on a strong H-bond at N1 for binding.

- If

: A hydrogen bond at N1 is likely critical for binding affinity.

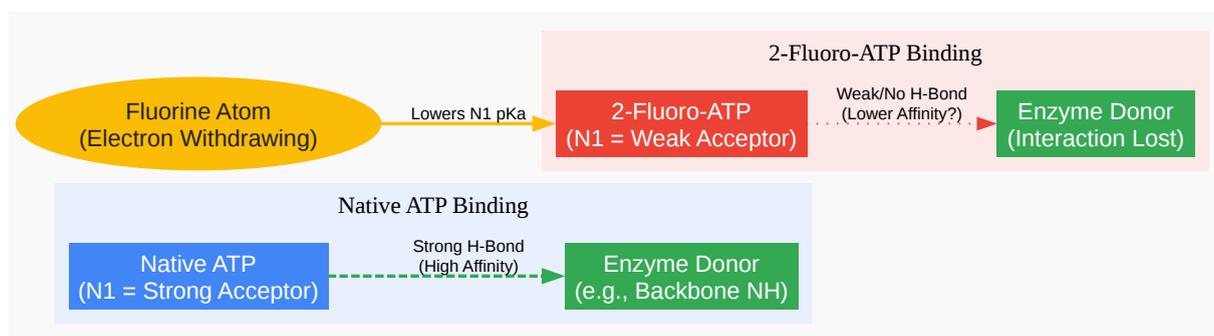
¹⁹F NMR Dynamics

Because fluorine is absent in biological systems and 2-FI-ATP has a 100% natural abundance isotope (¹⁹F) with high sensitivity, it acts as a background-free spy.

- Chemical Shift Anisotropy: The ¹⁹F signal shifts significantly upon binding to the enzyme.
- Timescale: It can resolve exchange rates between "open" and "closed" enzyme conformations that are invisible to static X-ray crystallography.

Part 3: Visualization of Interaction Logic

The following diagram illustrates the structural and functional divergence between the two molecules in an active site.



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Caption: Schematic showing how the electronegative fluorine atom in 2-FI-ATP disrupts hydrogen bonding at the N1 position compared to Native ATP.

Part 4: Experimental Protocols

Protocol A: Comparative Kinetic Assay (Spectrophotometric)

Objective: Determine if the 2-Fluoro substitution affects

or

.

Reagents:

- Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
- Coupled System (for ATPases): NADH, PEP, Lactate Dehydrogenase (LDH), Pyruvate Kinase (PK).
- Substrate: Native ATP (Stock 100 mM) and 2-FI-ATP (Stock 100 mM).

Workflow:

- Preparation: Prepare two master mixes.
 - Mix A (Native): Buffer + Substrate + NADH/PEP/LDH/PK + Native ATP (Variable: 0–5 mM).
 - Mix B (Analog): Buffer + Substrate + NADH/PEP/LDH/PK + 2-FI-ATP (Variable: 0–5 mM).
- Equilibration: Incubate mixes at 25°C for 5 minutes to remove ADP contaminants.
- Initiation: Add Enzyme (final conc. 10–50 nM) to initiate reaction.
- Measurement: Monitor absorbance at 340 nm (NADH oxidation) continuously for 10 minutes.
- Analysis:
 - Calculate initial velocity () for each concentration.
 - Fit data to the Michaelis-Menten equation:

- Compare: Calculate the ratio

. A ratio > 5 indicates N1 is a critical binding determinant.

Protocol B: ¹⁹F NMR Binding Assay

Objective: Detect conformational states.

- Sample: Mix Enzyme (50–100 μM) with 2-FI-ATP (200 μM) in deuterated buffer ().
- Probe: Use a 500+ MHz NMR spectrometer equipped with a fluorine probe.
- Reference: Run a standard of free 2-FI-ATP (-52 ppm approx. relative to TFA, check specific standard).
- Acquisition: Acquire 1D ¹⁹F spectra.
- Interpretation:
 - Sharp Peak: Free ligand (fast tumbling).
 - Broad/Shifted Peak: Bound ligand (slow tumbling).
 - Multiple Peaks: Multiple bound conformations (e.g., pre-hydrolysis vs. post-hydrolysis states).

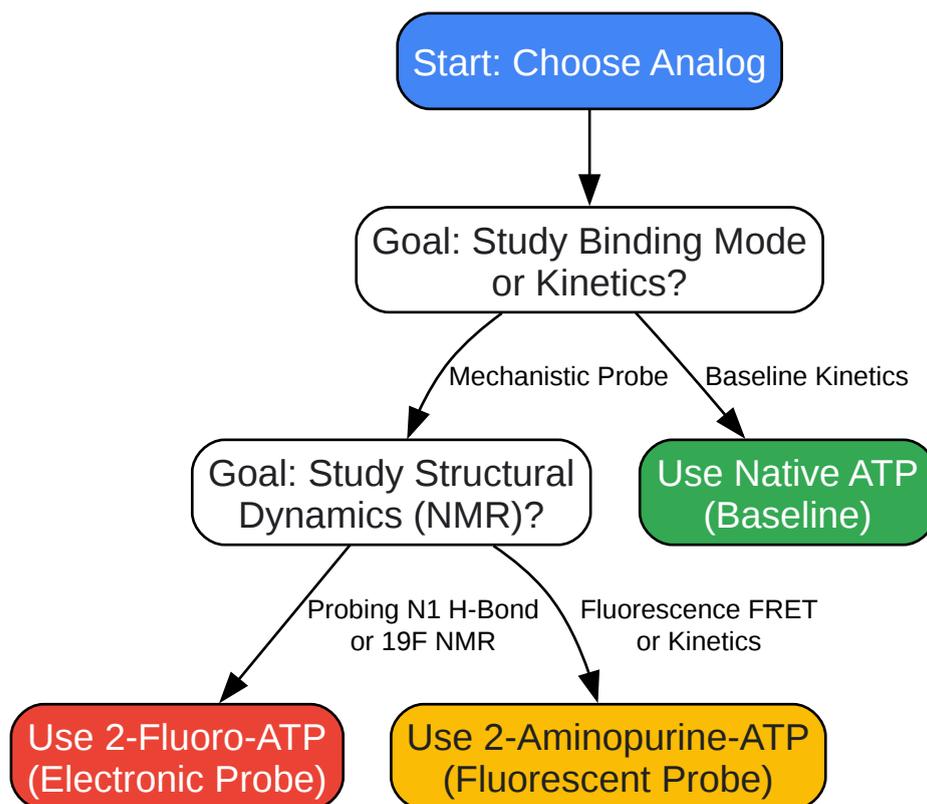
Part 5: Data Presentation & Interpretation[1][3]

When reporting your results, structure your data to highlight the "Penalty of Substitution."

Example Data Table (Hypothetical Kinase)

| Parameter | Native ATP | 2-Fluoro-ATP | Interpretation |
|---------------------|------------------|-------------------|---|
| (μM) | 15 ± 2 | 18 ± 3 | Isosteric Fit: The pocket tolerates the size of F. |
| (s^{-1}) | 120 | 115 | Catalysis Intact: Chemistry is not rate-limited by F. |
| (Binding) | $10 \mu\text{M}$ | $120 \mu\text{M}$ | H-Bond Loss: 12x loss in affinity implies N1 is a key anchor. |

Decision Matrix for Researchers:



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Caption: Decision tree for selecting the appropriate ATP analog based on experimental goals.

References

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Sources

- [1. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
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